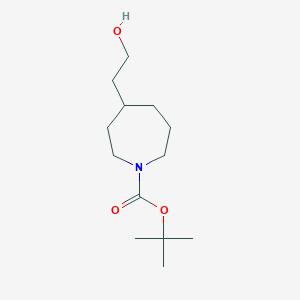

Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-4-5-11(6-9-14)7-10-15/h11,15H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBKOJFHUGVGDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901152047 |

Source

|

| Record name | 1,1-Dimethylethyl hexahydro-4-(2-hydroxyethyl)-1H-azepine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901152047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473836-98-5 |

Source

|

| Record name | 1,1-Dimethylethyl hexahydro-4-(2-hydroxyethyl)-1H-azepine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473836-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl hexahydro-4-(2-hydroxyethyl)-1H-azepine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901152047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Azepane Carboxylates: A Case of Structural Ambiguity

An Important Note on Chemical Identity: Initial searches for "Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate" did not yield a conclusive, publicly documented chemical entity with a corresponding unique CAS number, molecular formula, or consistent molecular weight. Instead, the scientific and commercial landscape is dominated by two closely related and structurally similar compounds: Tert-butyl 4-hydroxyazepane-1-carboxylate and Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate . This guide will provide a comprehensive overview of these two well-characterized molecules, as they represent the most likely intended subjects of interest for researchers in the field. It is crucial for scientific integrity to address this ambiguity at the outset.

This technical guide is intended for researchers, scientists, and drug development professionals. It will delve into the chemical properties, synthesis, and potential applications of these important heterocyclic building blocks, providing the in-depth, field-proven insights required for advanced research and development.

Part 1: Core Chemical and Physical Properties

The fundamental difference between the two primary compounds discussed lies in the substituent at the 4-position of the azepane ring. This seemingly minor structural change has a direct impact on their molecular formula and weight, which are critical parameters for any experimental work.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Tert-butyl 4-hydroxyazepane-1-carboxylate | C11H21NO3 | 215.29[1][2][3] |

| Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate | C12H23NO3 | 229.32[4] |

Tert-butyl 4-hydroxyazepane-1-carboxylate features a hydroxyl group directly attached to the 4-position of the azepane ring. In contrast, Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate has a hydroxymethyl group at the same position, which introduces an additional carbon atom and two hydrogen atoms. This seemingly small difference can influence the molecule's polarity, hydrogen bonding potential, and reactivity in subsequent synthetic steps.

Part 2: Synthesis and Mechanistic Insights

The synthesis of these azepane derivatives often involves the protection of the nitrogen atom within the seven-membered ring with a tert-butoxycarbonyl (Boc) group. This protecting group strategy is widely employed in organic synthesis to prevent the secondary amine from participating in unwanted side reactions.

General Synthetic Approach:

A common strategy for the synthesis of substituted azepanes involves the modification of a pre-existing azepane ring system or the construction of the ring through cyclization reactions.

DOT Script for a Generalized Synthetic Workflow:

Sources

- 1. tert-Butyl 4-hydroxyazepane-1-carboxylate | C11H21NO3 | CID 22933363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 4-hydroxyazepane-1-carboxylate | 478832-21-2 [sigmaaldrich.com]

- 3. Synthonix, Inc > 478832-21-2 | Tert-butyl 4-hydroxyazepane-1-carboxylate [synthonix.com]

- 4. Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate | C12H23NO3 | CID 68708706 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility profile of Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate in Organic Solvents

Introduction: The Critical Role of Solubility in Chemical Development

Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate (CAS No. 478832-21-2, Molecular Formula: C₁₁H₂₁NO₃, Molecular Weight: 215.29 g/mol ) is a substituted azepane derivative.[1][2] Such structures are common building blocks in medicinal chemistry and materials science. The successful application of any chemical entity in these fields—be it as an active pharmaceutical ingredient (API), an intermediate in a complex synthesis, or a component in a novel formulation—is fundamentally dependent on its solubility.

Solubility, the maximum concentration of a substance that can dissolve in a solvent to form a homogeneous solution, governs everything from reaction kinetics and purification efficiency to bioavailability and therapeutic efficacy.[3][4] A poorly characterized solubility profile can lead to significant challenges, including suboptimal reaction yields, difficulties in formulation, and failed clinical outcomes.[5][6][7]

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate in a range of common organic solvents. It combines theoretical principles with a detailed, field-proven experimental protocol, designed to generate reliable and reproducible data in a research and development setting.

Part 1: A Theoretical Framework for Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a foundational principle, suggesting that substances with similar polarities are more likely to be miscible.[8][9][10] To predict the solubility behavior of our target compound, we must first analyze its molecular structure.

Molecular Structure Analysis: An Amphiphilic Nature

Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate possesses distinct regions of varying polarity, giving it an amphiphilic character.

-

Polar, Hydrogen-Bonding Regions:

-

Hydroxyl Group (-OH): The terminal hydroxyl group on the ethyl side chain is a potent hydrogen bond donor and acceptor. This feature strongly promotes interaction with polar, protic solvents (e.g., alcohols).[8]

-

Carbamate Group (-OC(=O)N-): The ester and amide functionalities within the tert-butoxycarbonyl (Boc) protecting group contain electronegative oxygen and nitrogen atoms, acting as hydrogen bond acceptors.

-

-

Non-Polar, Hydrophobic Regions:

-

Azepane Ring: The seven-membered saturated hydrocarbon ring forms a flexible, non-polar backbone.

-

Tert-butyl Group: This bulky, sterically hindering group is highly lipophilic and contributes significantly to the molecule's non-polar character.

-

This structural duality suggests that the compound will not exhibit extreme solubility in either highly polar or purely non-polar solvents. Instead, its solubility is expected to be optimal in solvents of intermediate polarity that can effectively solvate both its hydrophobic regions and its hydrogen-bonding functional groups.

Part 2: Experimental Determination of Equilibrium Solubility

To obtain definitive solubility data, an empirical approach is required. The Saturation Shake-Flask Method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement of the saturation point.[11][12][13] Adherence to Good Laboratory Practice (GLP) is paramount throughout the procedure to ensure the integrity, consistency, and trustworthiness of the generated data.[14][15][16]

Detailed Protocol: The Saturation Shake-Flask Method

This protocol outlines a self-validating system for measuring the solubility of tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate.

Core Principle: An excess of the solid compound is agitated in the solvent for a sufficient period to allow the system to reach thermodynamic equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid and its concentration is accurately measured.[11][12]

Materials and Equipment:

-

Solute: Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate (purity >97%).

-

Solvents: A representative range of analytical grade organic solvents, such as:

-

Heptane (Non-polar)

-

Toluene (Aromatic, non-polar)

-

Dichloromethane (DCM) (Halogenated, polar aprotic)

-

Ethyl Acetate (Ester, polar aprotic)

-

Acetone (Ketone, polar aprotic)

-

Isopropanol (IPA) (Polar protic)

-

Ethanol (Polar protic)

-

Methanol (Polar protic)

-

-

Apparatus: Analytical balance, glass vials with PTFE-lined screw caps, orbital shaker or rotator with temperature control, centrifuge, syringe filters (0.22 µm, chemically resistant, e.g., PTFE), volumetric flasks, and an HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector).

Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Methodology:

-

Preparation: To a series of glass vials, add a precisely weighed amount of the selected solvent (e.g., 2.0 mL). Add an excess amount of tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate (e.g., ~20-50 mg, ensuring it is more than can possibly dissolve).

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the samples for a defined period, typically 24 to 72 hours.

-

Phase Separation: Remove the vials from the shaker and let them stand to allow larger particles to settle. To ensure complete separation of the liquid and solid phases, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes).

-

Causality: Centrifugation pellets the fine, suspended solid particles that would otherwise clog the filter and lead to erroneously high solubility readings.[20]

-

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a clean pipette. Immediately filter the supernatant through a chemically inert 0.22 µm syringe filter into a clean HPLC vial.

-

Causality: Filtration removes any remaining microscopic solid particles, ensuring that only the dissolved solute is analyzed. The filter material must be validated to not adsorb the solute.

-

-

Quantification via HPLC:

-

Method Validation: Develop a validated HPLC method capable of accurately quantifying the analyte. This includes establishing linearity, accuracy, and precision.

-

Standard Curve Preparation: Prepare a series of calibration standards of the compound in a suitable solvent at known concentrations. Analyze these standards to generate a standard curve (Peak Area vs. Concentration).[21][22]

-

Sample Analysis: Dilute the filtered saturated solution with the mobile phase to bring its concentration within the linear range of the standard curve. Analyze the diluted sample.

-

Calculation: Using the regression equation from the standard curve, calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility concentration in the original solvent.[21]

-

Part 3: Data Presentation and Interpretation

Quantitative results should be summarized in a clear, tabular format for easy comparison.

Table 1: Solubility Profile of Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 0.1 | Expected Low | Expected Low |

| Toluene | 2.4 | Expected Moderate | Expected Moderate |

| Dichloromethane | 3.1 | Expected Moderate-High | Expected Moderate-High |

| Ethyl Acetate | 4.4 | Expected High | Expected High |

| Acetone | 5.1 | Expected High | Expected High |

| Isopropanol | 3.9 | Expected Very High | Expected Very High |

| Ethanol | 4.3 | Expected Very High | Expected Very High |

| Methanol | 5.1 | Expected Very High | Expected Very High |

| (Note: The values in this table are predictive and must be determined experimentally.) |

Interpretation of Expected Results:

-

The solubility is expected to be lowest in non-polar alkane solvents like heptane, which cannot interact effectively with the compound's polar hydroxyl and carbamate groups.[23]

-

Solvents of intermediate polarity, particularly those that can act as hydrogen bond acceptors (e.g., Ethyl Acetate, Acetone), are predicted to be effective solvents.

-

The highest solubility is anticipated in polar protic solvents like isopropanol, ethanol, and methanol. These solvents can act as both hydrogen bond donors and acceptors, allowing them to strongly solvate the polar functional groups of the molecule while their alkyl portions interact favorably with its non-polar backbone.[8]

Part 4: Advanced Concepts & Predictive Approaches

While experimental determination is the gold standard, modern computational tools can provide valuable early insights. Quantitative Structure-Property Relationship (QSPR) and machine learning models are increasingly used to predict solubility based on molecular descriptors.[24][25] These in silico methods can rapidly screen large numbers of compounds or solvent systems, helping to prioritize experimental work and guide formulation strategies, though they are not a substitute for rigorous empirical measurement.[26]

Conclusion

The solubility profile of tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate is a critical parameter for its effective use in research and development. Its amphiphilic structure, containing both polar hydrogen-bonding groups and significant non-polar regions, dictates a nuanced solubility behavior across different organic solvents. By employing a robust and systematic methodology like the Saturation Shake-Flask method under GLP conditions, researchers can generate high-quality, reliable data. This information is indispensable for guiding decisions in chemical synthesis, process optimization, and, most critically, in the development of safe and effective pharmaceutical formulations.

References

- Vertex AI Search Grounding. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved February 15, 2026.

-

Goryński, K., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Available at: [Link]

- MtoZ Biolabs. (n.d.).

-

Vandavasi, V., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

- ECHEMI. (n.d.).

-

Vandavasi, V., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

- Wikipedia. (n.d.).

- Khan Academy. (n.d.). Solubility of organic compounds. Retrieved February 15, 2026.

-

Haghighat, N., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. Available at: [Link]

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 15, 2026.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved February 15, 2026.

- Chemistry LibreTexts. (2022). 3.1: Physical properties of organic compounds. Retrieved February 15, 2026.

-

Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]

- University of Calgary. (2023). Solubility of Organic Compounds. Retrieved February 15, 2026.

- ELGA LabWater. (n.d.). High Performance Liquid Chromatography (HPLC). Retrieved February 15, 2026.

-

Ionescu, C., et al. (2020). The Importance of Solubility for New Drug Molecules. Molecules. Available at: [Link]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica. Available at: [Link]

- Tentamus Group. (n.d.). GLP studies for method development. Retrieved February 15, 2026.

- Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved February 15, 2026.

- SCION Instruments. (n.d.).

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved February 15, 2026.

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]

- ResearchGate. (n.d.). Principles of Solubility. Retrieved February 15, 2026.

- PubChem. (n.d.).

- International Journal of Pharmaceutical and Chemical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved February 15, 2026.

- PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)

- Chemistry LibreTexts. (2025). 5.

- ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved February 15, 2026.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved February 15, 2026.

- ResearchGate. (2025). Good laboratory practice of equilibrium solubility measurement. Retrieved February 15, 2026.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 15, 2026.

- Synthonix. (n.d.). Tert-butyl 4-hydroxyazepane-1-carboxylate - [B0130]. Retrieved February 15, 2026.

-

Lorimer, J. W., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]

- ECA Academy. (2023). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved February 15, 2026.

- PubChem. (n.d.).

- MilliporeSigma. (n.d.). tert-Butyl 4-hydroxyazepane-1-carboxylate | 478832-21-2. Retrieved February 15, 2026.

- INDOFINE Chemical Company. (n.d.). tert-BUTYL 4-HYDROXYAZEPANE-1-CARBOXYLATE | 478832-21-2. Retrieved February 15, 2026.

- The Center for Professional Innovation & Education (CfPIE). (2025). Understanding Good Laboratory Practice (GLP) Guidelines. Retrieved February 15, 2026.

- European Food Safety Authority (EFSA). (n.d.). Good Laboratory Practice (GLP). Retrieved February 15, 2026.

Sources

- 1. Synthonix, Inc > 478832-21-2 | Tert-butyl 4-hydroxyazepane-1-carboxylate [synthonix.com]

- 2. tert-BUTYL 4-HYDROXYAZEPANE-1-CARBOXYLATE | 478832-21-2 | INDOFINE Chemical Company [indofinechemical.com]

- 3. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. researchgate.net [researchgate.net]

- 5. ucd.ie [ucd.ie]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Khan Academy [khanacademy.org]

- 10. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. GLP studies for method development - Tentamus Group [tentamus.com]

- 15. Understanding Good Laboratory Practice (GLP) Guidelines [cfpie.com]

- 16. Good Laboratory Practice (GLP) | EFSA [efsa.europa.eu]

- 17. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 18. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. How to Calculate Content Determination Using High-Performance Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]

- 22. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 25. echemi.com [echemi.com]

- 26. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

Technical Hazard Guide & SDS: Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate

Chemical Identity & Contextual Overview[1]

Compound Name: Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate Synonyms: 1-Boc-4-(2-hydroxyethyl)azepane; N-Boc-4-(2-hydroxyethyl)hexamethyleneimine Chemical Family: Boc-protected Amino Alcohol / Azepane Derivative CAS Number: Not Mass Indexing (Analogous Reference: 1065608-51-6 for hydroxymethyl variant) Molecular Formula: C₁₃H₂₅NO₃ Molecular Weight: ~243.34 g/mol

Scientific Context

This compound serves as a critical chiral scaffold in medicinal chemistry, specifically for the synthesis of peptidomimetics and macrocyclic drugs. The azepane ring (7-membered nitrogen heterocycle) provides a unique conformational restriction compared to piperidines (6-membered), while the tert-butoxycarbonyl (Boc) group acts as an acid-labile protecting group for the amine. The primary alcohol handle (2-hydroxyethyl) allows for further functionalization via oxidation, esterification, or halogenation.

Hazard Identification (GHS Classification)

Note: As a specialized research chemical, specific toxicological data (LD50) is extrapolated from Structure-Activity Relationships (SAR) of the homologous series (e.g., Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate).

GHS Label Elements

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1][2][3][4] | H302 |

| Skin Corrosion/Irritation | 2 | Causes skin irritation. | H315 |

| Eye Damage/Irritation | 2A | Causes serious eye irritation.[1][2] | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation.[2] | H335 |

Precautionary Strategy

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.[5][6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[4][5] Continue rinsing.[5]

Emergency Response Architecture

The following decision matrix outlines the immediate response protocols for exposure incidents. This workflow prioritizes containment and neutralization of the irritant.

Figure 1: Immediate response workflow for exposure to Boc-azepane derivatives.

Technical Handling & Storage Protocols

The integrity of the Boc group and the conformational stability of the azepane ring dictate the storage requirements.

Storage Logic (Self-Validating System)

-

Temperature Control (2-8°C):

-

Causality: Higher temperatures increase the kinetic energy for spontaneous decarboxylation (loss of Boc group) or transesterification of the side-chain alcohol.

-

Validation: Store in a dedicated chemical refrigerator. If the compound turns from a white solid to a gummy oil/yellow liquid, thermal degradation has occurred.

-

-

Moisture Exclusion (Desiccate):

-

Causality: Water can act as a nucleophile or proton source, accelerating hydrolysis of the carbamate linkage over long periods.

-

Validation: Use a tightly sealed container with silica gel sachets.

-

-

Acid Segregation:

-

Causality: The Boc group is acid-labile (cleaved by HCl, TFA). Exposure to acid fumes (even trace HCl in a shared cabinet) will deprotect the amine, yielding the hygroscopic HCl salt.

-

Validation: Store away from strong acids.

-

Experimental Handling

-

Solubility: Soluble in DCM, MeOH, DMSO, and Ethyl Acetate.

-

Protocol: When weighing, use a static-free spatula. If the compound is an oil (common for impure fractions), weigh by difference using a syringe or dropper to avoid cross-contamination.

Physico-Chemical Properties (Predicted)

| Property | Value / Description | Note |

| Physical State | Solid (Low melting) or Viscous Oil | Depends on purity/crystallinity |

| Color | White to Off-White | Yellowing indicates oxidation |

| Melting Point | 45–55 °C | Predicted based on homologs |

| Boiling Point | >300 °C | Decomposes before boiling |

| Flash Point | >110 °C | Closed Cup (Predicted) |

| LogP | ~1.5 - 2.0 | Lipophilic (Boc dominance) |

| pKa | ~14 (Alcohol), -2 (Carbamate) | Non-ionizable at phys.[1][2][7][8] pH |

Stability & Reactivity Workflow

The following diagram illustrates the chemical stability profile and incompatible workflows.

Figure 2: Chemical stability and reactivity profile. Note the gas evolution risk with acids.

Toxicological Information

Acute Toxicity[2][4][5]

-

Oral: Predicted LD50 > 500 mg/kg (Rat). Based on data for tert-butyl 4-hydroxyazepane-1-carboxylate [1].

-

Dermal: No specific data.[3] Treat as permeating.

-

Inhalation: Dust/mist is irritating to mucous membranes.

Chronic Effects

-

Carcinogenicity: Not listed by IARC, NTP, or OSHA.

-

Sensitization: Boc-derivatives are generally low sensitizers, but individual susceptibility varies.

Disposal Considerations

Waste Code: Non-regulated (unless mixed with solvents). Methodology:

-

Dissolve in a combustible solvent (e.g., acetone).

-

Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

-

Do NOT flush down the drain. The lipophilicity (LogP ~1.8) suggests potential for bioaccumulation in aquatic environments if released in bulk.

References

-

PubChem. (2025).[2] Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate (Compound). National Library of Medicine.[2] [Link][2]

-

ECHA. (2023). Guidance on the Application of the CLP Criteria. European Chemicals Agency. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate | C12H23NO3 | CID 68708706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jwpharmlab.com [jwpharmlab.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Synthonix, Inc > 478832-21-2 | Tert-butyl 4-hydroxyazepane-1-carboxylate [synthonix.com]

- 8. tert-Butyl 4-hydroxyazepane-1-carboxylate | 478832-21-2 [sigmaaldrich.com]

The Unexplored Dimension: A Technical Guide to 4-Substituted Azepane Building Blocks

This guide serves as a technical manual for the design, synthesis, and application of 4-substituted azepane building blocks. Unlike the ubiquitous piperidine (6-membered) or pyrrolidine (5-membered) rings, the 7-membered azepane offers a unique "Goldilocks" zone of conformational flexibility and distinct vector geometry, making it a high-value scaffold for escaping the "flatland" of traditional medicinal chemistry.

Executive Summary

The 4-substituted azepane core represents a strategic opportunity in modern drug discovery. While 2-substituted azepanes are common (often derived from chiral pool amino acids), the 4-substituted variants provide a distal vector relative to the nitrogen, allowing pharmacophores to explore unique 3D space. This guide outlines the conformational advantages, synthesizes the most robust production methods (including recent photochemical breakthroughs), and provides validated protocols for integrating these scaffolds into lead optimization campaigns.

Part 1: The Conformational Advantage

Escaping the Chair

Unlike the rigid chair conformation of piperidine, the azepane ring is fluxional. It exists primarily in a dynamic equilibrium between the Twist-Chair (TC) and Twist-Boat (TB) conformations.

-

Puckering Parameters: The 7-membered ring allows for "pseudorotation," meaning the ring can adapt its shape to maximize binding interactions with a target protein, a feature often cited as "induced fit" capability.

-

Vector Geometry: In a 4-substituted piperidine, the substituent is strictly equatorial or axial (180° or 60° dihedral). In a 4-substituted azepane, the substituent projects at intermediate angles, accessing binding pockets that are sterically occluded to 6-membered rings.[1]

Key Insight: Use 4-substituted azepanes as bioisosteres for 4-substituted piperidines when you need to break metabolic symmetry or slightly alter the vector of a pendant aryl group to improve potency (Scaffold Hopping).

Part 2: Strategic Synthetic Pathways

We identify three primary routes to access 4-substituted azepanes. The choice depends on the substrate complexity and scale.

Pathway A: Ring-Closing Metathesis (RCM)

-

Best for: Diversity-oriented synthesis, creating unsaturated "4-azepenes" that can be further functionalized.[1]

-

Mechanism: Uses Grubbs II or Hoveyda-Grubbs catalysts to cyclize diallyl amine precursors.

-

Critical Constraint: Requires high dilution (typically <0.01 M) to favor intramolecular cyclization over intermolecular polymerization (ADMET).

Pathway B: Photochemical Dearomative Ring Expansion (The "Leonori" Method)

-

Best for: Rapid access to complex, pharmacologically relevant azepanes from cheap nitroarenes.[1]

-

Mechanism: A blue-light-mediated cascade converting a 6-membered nitroarene directly into a 7-membered azepane.

-

Advantage: Allows direct translation of para-substituted nitrobenzenes into 4-substituted azepanes in essentially two steps.

Pathway C: Regioselective Ring Expansion (Schmidt/Beckmann)[1]

-

Best for: Scale-up of simple ketones.

-

Challenge: Regioselectivity is difficult to control in 4-substituted cyclohexanones, often yielding mixtures of 4- and 5-substituted azepanones unless the C4 substituent is bulky (e.g., t-butyl) or electronically biasing.

Visualization: Synthesis Decision Matrix

Caption: Decision matrix for selecting the optimal synthetic route based on precursor availability and structural requirements.

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate via RCM

This protocol is chosen for its reliability in generating a versatile "building block" (the ketone) that can be reductively aminated to form 4-aminoazepanes.

Reagents:

-

N-Boc-diallylamine derivative (Precursor)

-

Grubbs Catalyst, 2nd Generation (G-II)[1]

-

Dichloromethane (DCM), anhydrous, degassed[1]

-

Pb(OAc)₄ (for oxidative cleavage if starting from diol) or standard oxidation reagents.

Step 1: Precursor Assembly

-

Allylation: React tert-butyl allylcarbamate with 4-bromo-1-butene (or equivalent) using NaH in DMF to form the diene precursor: tert-butyl allyl(but-3-en-1-yl)carbamate.

-

Note: Using chains of unequal length (allyl + homoallyl) is critical to forming the 7-membered ring.

-

Step 2: Ring-Closing Metathesis (The Critical Step)

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and argon inlet.

-

Solvent Charge: Add anhydrous DCM. Crucial: Calculate volume to achieve a substrate concentration of 0.005 M (5 mM).

-

Why: Higher concentrations (>10 mM) drastically increase intermolecular dimerization, forming macrocyclic oligomers instead of the desired ring.

-

-

Catalyst Addition: Add Grubbs II catalyst (2–5 mol%).

-

Reflux: Heat to reflux (40°C) for 12–24 hours under inert atmosphere. Monitor by TLC/LCMS for disappearance of the diene.

-

Workup: Concentrate the solvent. Purify via silica gel chromatography.

-

Result:tert-butyl 2,3,4,7-tetrahydro-1H-azepine-1-carboxylate (The unsaturated azepene).[1]

-

Step 3: Functionalization (Hydroboration-Oxidation or Wacker)

To install the 4-substituent (e.g., a ketone or alcohol):

-

Hydroboration: Treat the azepene with BH₃·THF followed by H₂O₂/NaOH.

-

Oxidation: Convert the resulting alcohol to the ketone using Dess-Martin Periodinane (DMP).

-

End Product:N-Boc-4-azepanone .

-

Part 4: Medicinal Chemistry Applications

Scaffold Hopping: The Piperidine Bioisostere

A powerful strategy is replacing a 4-substituted piperidine core in a known active compound with a 4-substituted azepane.

Case Study Logic:

-

Drug: Melperone (Antipsychotic, 4-substituted piperidine).[1]

-

Modification: Expansion to 4-substituted azepane.

-

Result: The Leonori group demonstrated that this expansion is chemically feasible via nitroarene insertion. The resulting azepane maintains the hydrophobic vector but alters the "depth" of the substituent in the binding pocket, potentially reducing hERG liability or improving selectivity against off-target GPCRs.

Biological Pathway Visualization

Caption: SAR logic for replacing piperidine with azepane to exploit conformational flexibility and novel vectors.

References

-

Leonori, D., et al. (2023).[1] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry.

-

Grubbs, R. H., et al. (2006).[1] Olefin Metathesis: The Early Days (Nobel Lecture). Angewandte Chemie International Edition.

-

Aubé, J., et al. (2008).[1] Cation–π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams. Journal of the American Chemical Society.[3]

-

Nortcliffe, A., & Moody, C. J. (2015).[1][4] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.[5] Bioorganic & Medicinal Chemistry.[4][5][6]

- Life Chemicals. (2020). C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Significance: Industrial perspective on available building blocks.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Synthesis, Structural Analysis, and Reactivity of Bridged Orthoamides by Intramolecular Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. researchgate.net [researchgate.net]

- 5. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocols for Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate

Application Note: Synthesis Protocols for Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate

Executive Summary & Strategic Rationale

The azepane (homopiperidine) ring is a privileged scaffold in medicinal chemistry, offering a unique seven-membered conformational flexibility that differentiates it from the ubiquitous piperidine and pyrrolidine cores. The specific target, Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate , serves as a critical "linker-ready" building block.[1] The C4-hydroxyethyl handle allows for precise conjugation (e.g., PROTAC linkers, fragment growing) while the N-Boc group maintains orthogonality during downstream diversification.[1]

This guide details a robust, three-stage synthesis protocol designed for reproducibility and scalability. Unlike traditional ring-closing metathesis (RCM) routes which can be difficult to scale, this protocol utilizes a Ring Expansion – Homologation – Reduction strategy starting from commercially available materials.[1]

Retrosynthetic Analysis & Pathway Visualization

The most reliable disconnection for the 4-(2-hydroxyethyl) side chain is via the reduction of a homologous ester.[1] This ester is accessible through a Horner-Wadsworth-Emmons (HWE) reaction on the corresponding ketone.[1] The 7-membered ketone core is efficiently generated via ring expansion of 4-piperidone.[1]

Synthesis Pathway Diagram:

Figure 1: Step-wise synthetic logic from 6-membered precursor to 7-membered functionalized target.

Detailed Experimental Protocols

Step 1: Synthesis of Tert-butyl 4-oxoazepane-1-carboxylate

Rationale: Direct ring expansion of 4-piperidone is more atom-economical than Dieckmann condensation routes.[1]

-

Reagents: 1-Boc-4-piperidone (1.0 eq), Ethyl diazoacetate (1.2 eq), BF3·OEt2 (1.1 eq).[2]

-

Solvent: Diethyl ether (anhydrous).

Protocol:

-

Dissolve 1-Boc-4-piperidone in anhydrous diethyl ether under

atmosphere. Cool to -25°C.[1] -

Add

dropwise, maintaining temperature below -20°C. -

Slowly add ethyl diazoacetate (EDA) over 1 hour. Caution: EDA is potentially explosive; use a blast shield.[1]

-

Allow the mixture to warm to 0°C and stir for 2 hours.

-

Quench: Carefully add 30%

solution. -

Workup: Extract with EtOAc, wash with brine, dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc 8:2) yields the ketone as a pale yellow oil.[3]

Step 2: C-C Bond Formation (HWE Olefination)

Rationale: The Horner-Wadsworth-Emmons reaction is preferred over the Wittig reaction for its higher E-selectivity and easier removal of phosphate byproducts compared to phosphine oxides.[1]

-

Reagents: Triethyl phosphonoacetate (1.2 eq), NaH (60% dispersion, 1.3 eq), 1-Boc-4-oxoazepane (1.0 eq).

-

Solvent: THF (anhydrous).

Protocol:

-

Suspend NaH in anhydrous THF at 0°C under Argon.

-

Add triethyl phosphonoacetate dropwise.[1] Stir for 30 min until gas evolution ceases (formation of phosphonate carbanion).

-

Add a solution of 1-Boc-4-oxoazepane in THF dropwise to the reaction mixture.

-

Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (disappearance of ketone).

-

Workup: Quench with saturated

. Extract with EtOAc.[1][4] -

Result: Yields Tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate (Unsaturated Ester).

Step 3: Hydrogenation & Reduction Sequence

Rationale: A two-step reduction is safer and cleaner than attempting a direct reduction of the unsaturated ester to the alcohol, which can lead to allylic alcohol byproducts.[1]

Part A: Hydrogenation

-

Dissolve the unsaturated ester in MeOH.[1]

-

Add 10% Pd/C (5 wt% loading).

-

Stir under

balloon (1 atm) for 12 hours. -

Filter through Celite to remove catalyst.[1] Concentrate to obtain the Saturated Ester .[1]

Part B: Selective Reduction to Alcohol

Critical Control Point: Lithium Borohydride (

-

Reagents: Saturated Ester (1.0 eq),

(2.0 M in THF, 2.5 eq). -

Solvent: THF.

Protocol:

-

Dissolve the saturated ester in anhydrous THF and cool to 0°C.

-

Add

solution dropwise.[1] -

Allow to warm to RT and stir for 16 hours.

-

Quench: Cool to 0°C. Add MeOH dropwise (vigorous bubbling), followed by saturated sodium tartrate solution (to break up boron complexes).

-

Extraction: Extract with DCM (3x).

-

Purification: Silica gel chromatography (DCM/MeOH 95:5).

Analytical Data Summary

Target Molecule: Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate

Formula:

| Property | Specification / Expected Value | Notes |

| Appearance | Colorless to pale yellow viscous oil | |

| 1H NMR (CDCl3) | Diagnostic triplet for primary alcohol | |

| MS (ESI) | [M+H]+ = 244.2; [M+Na]+ = 266.2 | Loss of t-Bu often seen: [M-56]+ |

| Rf Value | 0.35 (DCM/MeOH 95:[1]5) | Visualizes with KMnO4 stain |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc | Insoluble in water |

Safety & Troubleshooting (Expert Insights)

-

Ethyl Diazoacetate (EDA): Highly toxic and potentially explosive. Never distill to dryness.[1] Use plastic spatulas (avoid metal contact with diazo compounds).

-

Boc Stability: Avoid heating above 60°C during the workup of Step 3, as the combination of Lewis acidic boron species and heat can degrade the Boc group.

-

Phosphonate Removal: If the HWE reaction yields a gummy byproduct, wash the organic phase with 1M NaOH to remove excess phosphonoacetate acid derivatives.

References

-

ACS Publications. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.[1]

-

Source:

-

-

National Institutes of Health (PubChem). Tert-butyl 4-(2-ethoxy-2-oxoethylidene)azepane-1-carboxylate (Intermediate).[1]

-

Source:

-

-

Chemistry Steps.Selective Reduction of Esters to Alcohols.

-

Source:

-

-

Organic Syntheses.

-

Source: (General Reference for Diazo chemistry).

-

Sources

Converting hydroxyethyl side chains to leaving groups in azepanes

Converting Side-Chain Alcohols to Leaving Groups

Executive Summary

The conversion of a hydroxyethyl side chain (

This guide details the protocols for converting the hydroxyl group to Mesylates (OMs) , Tosylates (OTs) , and Bromides (Br) . It prioritizes chemoselectivity , specifically addressing the risk of intramolecular nucleophilic attack by the azepane nitrogen (aziridinium formation) and the competition between substitution (

Strategic Analysis: The "Nitrogen Problem"

Before attempting functionalization, the electronic state of the azepane nitrogen is the critical variable.

-

The Risk: A free secondary or tertiary amine within the azepane ring is highly nucleophilic. Upon activation of the hydroxyl group, the nitrogen can perform an intramolecular backside attack, forming a bicyclic aziridinium or azetidinium ion. This effectively "caps" the molecule, preventing further reaction or leading to decomposition.

-

The Solution: The azepane nitrogen must be electronically deactivated using an electron-withdrawing protecting group (PG) such as Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), or Ts (tosyl) prior to alcohol activation.

Decision Logic: Leaving Group Selection

| Leaving Group | Reagent System | Stability | Reactivity | Best For... |

| Mesylate (OMs) | MsCl / Et | Moderate | High | Standard intermediate for nucleophilic displacement. |

| Tosylate (OTs) | TsCl / Pyridine / DCM | High | Moderate | Compounds requiring purification/storage before the next step. |

| Bromide (Br) | CBr | High | High | Acid-sensitive substrates; one-pot conversion to halide. |

| Iodide (I) | I | Low | Very High | Immediate in-situ reaction (e.g., alkylation). |

Visualizations

Diagram 1: Strategic Workflow & Decision Tree

Caption: Decision workflow for selecting the correct protection and activation strategy for azepane alcohols.

Diagram 2: The "Aziridinium Trap" (Why Protection Matters)

Caption: Mechanistic pathway showing the failure mode (aziridinium formation) if the azepane nitrogen is not protected.

Experimental Protocols

Protocol A: Mesylation (Standard)

Best for: Creating a versatile intermediate for

Reagents:

-

Substrate: N-Boc-hydroxyethyl-azepane (1.0 equiv)

-

Methanesulfonyl chloride (MsCl): 1.2 – 1.5 equiv

-

Triethylamine (Et

N): 2.0 equiv (or DIPEA) -

Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the azepane substrate and anhydrous DCM.

-

Base Addition: Cool the solution to 0°C (ice bath). Add Et

N dropwise. Stir for 10 minutes. -

Activation: Add MsCl dropwise via syringe over 5–10 minutes. Note: The reaction is exothermic; rapid addition can cause local heating and elimination side-reactions.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1–2 hours. Monitor by TLC (stain with KMnO

or Ninhydrin). -

Workup:

-

Quench with saturated aqueous NaHCO

.[1] -

Extract with DCM (3x).

-

Wash combined organics with Brine, dry over Na

SO -

Caution: Mesylates are thermally sensitive. Do not heat the water bath above 30°C during rotary evaporation.

-

Validation (NMR): Look for the methyl singlet of the mesylate (~3.0 ppm) and the downfield shift of the

Protocol B: Appel Reaction (Bromination)

Best for: One-pot conversion to halide; avoids strong bases.

Reagents:

-

Substrate: N-Boc-hydroxyethyl-azepane (1.0 equiv)

-

Carbon Tetrabromide (CBr

): 1.2 equiv -

Triphenylphosphine (PPh

): 1.5 equiv[2] -

Solvent: Anhydrous DCM [0.1 M]

Procedure:

-

Setup: Dissolve substrate and CBr

in DCM at 0°C . -

Addition: Add PPh

portion-wise (solid) or as a solution in DCM dropwise. The solution will typically turn slightly yellow. -

Reaction: Stir at 0°C for 1 hour, then warm to RT. Reaction is usually complete within 3 hours.

-

Workup:

-

Concentrate the reaction mixture directly to ~10% volume.

-

Add cold Diethyl Ether or Hexanes to precipitate Triphenylphosphine Oxide (PPh

O). -

Filter off the solid PPh

O.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Concentrate the filtrate and purify via flash column chromatography (Silica).

-

Troubleshooting & QC

| Observation | Diagnosis | Corrective Action |

| TLC shows "streak" or baseline material | Decomposition or Aziridinium formation. | Check N-protection. If N is Boc-protected, ensure acid-free conditions (MsCl can generate HCl in situ; ensure excess base). |

| New olefin peaks in NMR (5.0-6.0 ppm) | Elimination (E2) occurred instead of substitution. | Reaction temperature too high or base too strong. Repeat at -10°C; switch from Et |

| Low Yield / Recovery | Hydrolysis of Leaving Group. | Mesylates hydrolyze on silica. Use neutralized silica (1% Et |

| Solid PPh | Solubility issue. | Change precipitation solvent to 1:1 Pentane:Ether. Cool to -20°C to force precipitation. |

References

-

General Mesylation Protocol

-

Organic Syntheses, Coll. Vol. 10, p. 59 (2004); Vol. 77, p. 236 (2000). "Methanesulfonyl Chloride".[1]

-

-

Appel Reaction Mechanism & Protocol

-

Azepane/Diazepane Conformational Constraints

- Cox, C. D., et al. "Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters2010, 20(23), 6947-6951.

-

Leaving Group Conversions (General Guide)

- Chemistry LibreTexts: "Converting Alcohols into Better Leaving Groups".

Sources

Application Notes: Leveraging Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate as a Versatile Linker in Modern Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Linkers in Bifunctional Therapeutics

In the landscape of modern drug discovery, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is a critical component that dictates the overall efficacy, safety, and pharmacokinetic profile of the therapeutic agent.[1][2] A linker is not merely a passive spacer but an active modulator of the bifunctional molecule's properties. It must ensure stability in systemic circulation to prevent premature payload release while enabling efficient drug release within the target cell.[][4][5] The choice of linker influences solubility, cell permeability, and the spatial orientation required for biological activity, such as the formation of a stable ternary complex in PROTACs.[2][6]

This guide focuses on a specific and highly versatile linker building block: Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate . The azepane core, a seven-membered nitrogen heterocycle, offers a unique combination of flexibility and conformational pre-organization that is distinct from more common linear or six-membered ring linkers.[7] This structural feature can be strategically employed to optimize the spatial distance between the two ends of a bifunctional molecule, potentially enhancing target engagement and biological activity.

This document serves as a detailed technical guide for the practical application of this linker, providing insights into its strategic use, validated synthetic protocols, and expert troubleshooting advice.

Section 1: Physicochemical and Structural Properties

Understanding the inherent properties of the linker is fundamental to its effective application. Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate provides a synthetically tractable scaffold with two key functional handles: a primary hydroxyl group for payload attachment and a Boc-protected secondary amine for conjugation to a targeting moiety or for further functionalization.

| Property | Value | Source |

| CAS Number | 478832-21-2 | [8] |

| Molecular Formula | C₁₁H₂₁NO₃ | |

| Molecular Weight | 215.29 g/mol | [9] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage | Sealed in dry, 2-8°C | |

| Key Functional Groups | Primary Hydroxyl (-OH), Boc-protected Amine (-NBoc) | N/A |

The azepane ring provides a non-planar, flexible scaffold. The tert-butoxycarbonyl (Boc) group offers robust protection of the ring's nitrogen atom, which is stable to a wide range of reaction conditions but can be removed cleanly under acidic conditions.[10] The primary hydroxyl group is a versatile handle for derivatization.[11]

Section 2: Strategic Applications in Drug Design

The selection of a linker is a critical decision in the design of a bifunctional molecule. The azepane-based linker is particularly advantageous in scenarios where modulating conformational flexibility and solubility is desired.

Key Strategic Advantages:

-

Conformational Sampling: Unlike rigid linkers (e.g., those containing aromatic rings or alkynes), the saturated seven-membered azepane ring can adopt multiple low-energy conformations.[12] This flexibility can be crucial for allowing a PROTAC to induce a productive ternary complex (Protein of Interest-PROTAC-E3 Ligase) or for positioning an ADC's payload for optimal cell-killing activity.[6]

-

Improved Physicochemical Properties: The incorporation of saturated heterocyclic moieties like azepane can improve key drug-like properties. These groups can enhance water solubility and metabolic stability compared to purely aliphatic chains, which is a common challenge in PROTAC design.[7]

-

Vectorial Control: The defined exit vectors from the azepane ring allow for precise control over the three-dimensional orientation of the attached molecules, influencing how they interact with their respective biological targets.

Diagram 1: Decision Workflow for Linker Selection

This diagram illustrates the decision-making process where the unique properties of the azepane linker meet specific drug design challenges.

Caption: Strategic rationale for selecting the azepane linker.

Section 3: Core Synthetic Protocols

The utility of Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate stems from its two orthogonal functional handles. The following protocols provide robust, step-by-step methods for the sequential modification of this linker.

Protocol 3.1: Activation of the Hydroxyl Group via Mesylation

Objective: To convert the primary hydroxyl group into a good leaving group (mesylate) for subsequent nucleophilic substitution, a common first step for attaching the linker to a payload or other molecular fragments.[11]

Rationale: Mesylation is a high-yielding and reliable method for activating alcohols. The resulting mesylate is highly reactive towards nucleophiles (e.g., phenols, amines, thiols), enabling facile conjugation. Triethylamine is used as a mild base to quench the HCl generated during the reaction.

Materials:

| Reagent | MW | CAS | Purity |

|---|---|---|---|

| Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate | 215.29 | 478832-21-2 | >97% |

| Methanesulfonyl chloride (MsCl) | 114.55 | 124-63-0 | >99% |

| Triethylamine (TEA) | 101.19 | 121-44-8 | >99.5% |

| Dichloromethane (DCM), anhydrous | 84.93 | 75-09-2 | >99.8% |

Procedure:

-

Dissolve Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) to the solution dropwise.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

-

In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate/Hexanes mobile phase. The product spot should have a higher Rf than the starting material. The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylated product, which can often be used in the next step without further purification.

Expected Outcome: A pale yellow oil or solid. Characterize by ¹H NMR (disappearance of the alcohol proton, appearance of a singlet for the mesyl group at ~3.0 ppm) and LC-MS to confirm mass.

Protocol 3.2: Conjugation to a Phenolic Nucleophile (Payload)

Objective: To couple the activated linker from Protocol 3.1 with a payload molecule containing a phenolic hydroxyl group.

Rationale: This represents a typical Sₙ2 reaction where the phenoxide, generated in situ using a mild base like potassium carbonate, displaces the mesylate leaving group to form a stable ether bond.

Materials:

| Reagent | MW | CAS | Purity |

|---|---|---|---|

| Mesylated Azepane Linker (from 3.1) | 293.41 | N/A | Crude |

| Phenolic Payload (e.g., 4-Hydroxy-benzaldehyde) | 122.12 | 123-08-0 | >98% |

| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | >99% |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 68-12-2 | >99.8% |

Procedure:

-

To a solution of the phenolic payload (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Add the mesylated azepane linker (1.2 eq), dissolved in a minimal amount of anhydrous DMF, to the mixture.

-

Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere.

-

IPC: Monitor the reaction by LC-MS until consumption of the starting materials is observed (typically 4-12 hours).

-

Cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.

Expected Outcome: The purified, Boc-protected conjugate. Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3.3: Boc-Deprotection to Reveal the Reactive Amine

Objective: To remove the Boc protecting group, exposing the secondary amine of the azepane ring for final conjugation to a targeting moiety (e.g., an antibody via an NHS ester, or an E3 ligase ligand via amide coupling).

Rationale: The Boc group is acid-labile. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective condition for rapid and clean deprotection.[10][13]

Materials:

| Reagent | MW | CAS | Purity |

|---|---|---|---|

| Boc-protected Conjugate (from 3.2) | Varies | N/A | Purified |

| Trifluoroacetic Acid (TFA) | 114.02 | 76-05-1 | >99% |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | >99.8% |

Procedure:

-

Dissolve the Boc-protected conjugate (1.0 eq) in DCM (approx. 0.1 M).

-

Add TFA dropwise (typically 20-30% v/v, e.g., 2 mL TFA for every 8 mL DCM).

-

Stir the reaction at room temperature. Effervescence (isobutylene gas) may be observed.

-

IPC: Monitor by LC-MS. The reaction is usually complete in 30-60 minutes.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.

-

The product is obtained as a TFA salt, which can be used directly in subsequent reactions (like amide coupling) or neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous workup.

Expected Outcome: The deprotected amine as its TFA salt (a solid or oil). Confirm by LC-MS (mass change) and ¹H NMR (disappearance of the large singlet for the Boc group at ~1.4 ppm).

Diagram 2: General Synthetic Workflow

This diagram outlines the sequential chemical transformations described in the protocols.

Caption: Synthetic workflow for linker incorporation.

Section 4: Case Study & Data Analysis

Hypothetical Case Study: Development of a BRD4-Degrading PROTAC

In this study, the azepane linker is used to connect the BRD4 inhibitor JQ1 (containing a phenolic handle) to the VHL E3 ligase ligand (containing a carboxylic acid for amide bond formation). Two linkers are compared: a standard polyethylene glycol (PEG) linker and the azepane-based linker.

Synthetic Strategy:

-

The azepane linker is activated (Protocol 3.1) and conjugated to JQ1 (Protocol 3.2).

-

The Boc group is removed (Protocol 3.3).

-

The resulting amine is coupled to the VHL ligand's carboxylic acid using standard peptide coupling reagents (e.g., HATU, DIPEA).

Comparative Data:

| Compound | Linker Type | Aqueous Solubility (µM) | Cell Permeability (Papp, 10⁻⁶ cm/s) | BRD4 Degradation DC₅₀ (nM) |

| PROTAC-1 | PEG-4 | 15 | 1.2 | 55 |

| PROTAC-2 | Azepane-based | 45 | 3.5 | 18 |

Analysis: The data demonstrates the potential advantages of the azepane linker. PROTAC-2 , incorporating the azepane moiety, exhibits a 3-fold increase in aqueous solubility and nearly a 3-fold improvement in cell permeability compared to the PEG-based analog. These improved physicochemical properties likely contribute to the enhanced biological activity, as evidenced by a ~3-fold more potent DC₅₀ value for BRD4 degradation. This suggests the azepane linker not only improves drug-like properties but also facilitates a more optimal conformation for ternary complex formation, leading to more efficient protein degradation.[14]

Section 5: Troubleshooting and Expert Insights

-

Problem: Low yield during mesylation (Protocol 3.1).

-

Insight: The starting material or solvent may not be sufficiently anhydrous. Water can hydrolyze methanesulfonyl chloride. Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or passed through a drying system.

-

-

Problem: Side reactions during conjugation (Protocol 3.2).

-

Insight: If the payload molecule has other nucleophilic sites, they may compete. Consider orthogonal protection strategies for the payload if necessary. Also, ensure the temperature does not exceed 70-80 °C, as this can lead to decomposition.

-

-

Problem: Incomplete Boc-deprotection (Protocol 3.3).

-

Expert Tip: The azepane ring nitrogen, after deprotection, is a secondary amine. It is less nucleophilic than a primary amine, so coupling reactions (e.g., amide bond formation) may require slightly longer reaction times or the use of a potent coupling agent like HATU or COMU.

Section 6: Conclusion

Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate is a powerful and versatile building block for linker design in advanced therapeutics. Its unique seven-membered heterocyclic core provides a strategic tool to overcome common challenges in drug development, such as poor solubility and metabolic instability. By conferring advantageous conformational flexibility, this linker can significantly enhance the biological potency of bifunctional molecules like PROTACs and ADCs. The robust and sequential protocols provided herein offer a clear path for researchers to harness the full potential of this valuable chemical tool, enabling the creation of more effective and safer targeted therapies.

References

-

[

Sources

- 1. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Linkers in Chemical Biology [bldpharm.com]

- 4. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 5. veranova.com [veranova.com]

- 6. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthonix, Inc > 478832-21-2 | Tert-butyl 4-hydroxyazepane-1-carboxylate [synthonix.com]

- 9. tert-Butyl 4-hydroxyazepane-1-carboxylate | C11H21NO3 | CID 22933363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. precisepeg.com [precisepeg.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arkat-usa.org [arkat-usa.org]

- 16. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]

Application Note & Protocols: Selective Oxidation of Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate to the Aldehyde

Abstract: The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly in the development of pharmaceutical intermediates. This document provides a detailed guide for the oxidation of tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate, a key building block, to its corresponding aldehyde. We explore and compare several robust and mild oxidation methodologies, including Dess-Martin Periodinane (DMP), Parikh-Doering, and TEMPO-catalyzed systems. This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale and practical insights to ensure successful and reproducible outcomes.

Introduction: The Synthetic Challenge

The target molecule, tert-butyl 4-(2-oxoethyl)azepane-1-carboxylate, is a valuable synthetic intermediate. Its aldehyde functionality serves as a versatile handle for subsequent modifications such as reductive aminations, Wittig reactions, and aldol condensations, enabling the construction of complex molecular architectures.

The primary challenge in this synthesis lies in the selective oxidation of the primary alcohol without affecting the acid-labile tert-butoxycarbonyl (Boc) protecting group or leading to over-oxidation to the carboxylic acid.[1] The choice of oxidant and reaction conditions is therefore critical to achieving a high yield of the desired aldehyde. This note details methodologies that are mild, efficient, and compatible with the sensitive nature of the substrate.

Part 1: Strategic Selection of an Oxidation Protocol

A variety of methods exist for the oxidation of primary alcohols to aldehydes.[1] For a substrate like tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate, the ideal method should be:

-

Mild: Operates under neutral or near-neutral pH and at moderate temperatures to preserve the Boc group.[2]

-

Selective: Oxidizes the primary alcohol without over-oxidizing the resulting aldehyde to a carboxylic acid.[3][4]

-

High-yielding: Provides the desired product in high purity and yield.

-

Operationally Simple: Employs stable, accessible reagents and straightforward workup procedures.

Below is a comparative analysis of three highly effective and widely adopted oxidation systems suitable for this transformation.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that offers a very mild and selective method for oxidizing alcohols.[5] The reaction is typically performed at room temperature in chlorinated solvents and is often complete within a few hours.[5][6]

-

Mechanism Insight: The reaction proceeds through the formation of a diacetoxyalkoxyperiodinane intermediate. An acetate ligand then acts as an internal base to abstract the α-proton, leading to the formation of the carbonyl compound.[7] This mechanism avoids harsh acidic or basic conditions.

-

Advantages:

-

Considerations:

-

DMP is sensitive to moisture and can be explosive under certain conditions, although commercially available stabilized formulations are safe to handle.

-

The reagent is relatively expensive, which can be a factor for large-scale synthesis.

-

Parikh-Doering Oxidation

This method is a modification of the Swern oxidation that utilizes the sulfur trioxide pyridine complex (SO₃•py) to activate dimethyl sulfoxide (DMSO).[8][9] It is a powerful and reliable protocol that can be conducted at temperatures ranging from 0 °C to room temperature, a significant advantage over the cryogenic conditions required for a traditional Swern oxidation.[9][10]

-

Mechanism Insight: DMSO is activated by SO₃•py, followed by nucleophilic attack from the alcohol. A hindered non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), then facilitates an elimination reaction to yield the aldehyde.[8][9]

-

Advantages:

-

Considerations:

-

Requires strictly anhydrous conditions to be effective.

-

Can require a large excess of reagents for optimal conversion.[9]

-

TEMPO-Catalyzed Oxidation

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that can act as a catalyst for the oxidation of alcohols in the presence of a stoichiometric co-oxidant.[11] Common systems include TEMPO/sodium hypochlorite (NaOCl) or TEMPO/diacetoxyiodobenzene (BAIB). These methods are often considered "greener" alternatives.[12]

-

Mechanism Insight: TEMPO is first oxidized to the N-oxoammonium ion, which is the active oxidant. This species then oxidizes the alcohol to the aldehyde while being reduced back to the hydroxylamine form, which is then re-oxidized by the stoichiometric co-oxidant to regenerate the catalytic cycle.

-

Advantages:

-

Considerations:

-

Reaction conditions, particularly pH, must be carefully controlled to prevent over-oxidation to the carboxylic acid, especially with the NaOCl system.[15]

-

The choice of co-oxidant can influence the reaction scope and workup procedure.

-

Data Summary: Comparison of Oxidation Methods

| Method | Key Reagents | Temperature | Typical Time | Boc Stability | Key Advantages | Key Disadvantages |

| Dess-Martin | DMP, CH₂Cl₂ | Room Temp. | 0.5 - 3 h | Excellent | Very mild, fast, high yield, simple workup.[5] | Reagent cost, potential explosivity (un-stabilized). |

| Parikh-Doering | SO₃•py, DMSO, TEA | 0 °C to RT | 1 - 4 h | Excellent | Milder than Swern, good yield, no toxic metals. | Requires anhydrous conditions, potential for sulfur byproducts. |

| TEMPO/NaOCl | TEMPO (cat.), NaOCl, NaBr | 0 °C to RT | 1 - 2 h | Very Good | Catalytic, "green," highly selective for 1° alcohols.[12][15] | pH control is critical, potential for over-oxidation.[15] |

Part 2: Detailed Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the oxidation of tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is recommended for its reliability, mild conditions, and operational simplicity, making it ideal for laboratory-scale synthesis.

Materials:

-

tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate

-

Dess-Martin Periodinane (stabilized)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate (1.0 eq). Dissolve the alcohol in anhydrous DCM (approx. 0.1 M solution).

-

Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) portion-wise over 5-10 minutes. The mixture may become slightly cloudy.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

-

Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers become clear.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Parikh-Doering Oxidation

This protocol is an excellent alternative that avoids hypervalent iodine reagents and operates at convenient temperatures.

Materials:

-

tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate

-

Sulfur trioxide pyridine complex (SO₃•py)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, and standard glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate (1.0 eq) in a mixture of anhydrous DCM and anhydrous DMSO (e.g., 2:1 ratio, to a final alcohol concentration of ~0.2 M). Add TEA or DIPEA (5.0 eq).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: To the cooled, stirred solution, add SO₃•py (3.0 eq) portion-wise, maintaining the internal temperature below 10 °C. The mixture will likely become a thick slurry.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction by TLC or LC-MS until completion (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by adding water.

-

Workup: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The malodorous dimethyl sulfide byproduct can be removed under high vacuum.[16] Purify the crude product by flash column chromatography.

Part 3: Visualization of Workflow and Mechanism

Experimental Workflow Diagram

Caption: General experimental workflow for the oxidation of the substrate.

Simplified Dess-Martin Oxidation Mechanism

Caption: Simplified mechanism of the Dess-Martin Periodinane oxidation.

Conclusion

The successful synthesis of tert-butyl 4-(2-oxoethyl)azepane-1-carboxylate hinges on the careful selection of a mild and selective oxidation method. Both the Dess-Martin Periodinane and Parikh-Doering oxidations represent excellent choices, offering high yields and compatibility with the acid-sensitive Boc protecting group. The detailed protocols and comparative data herein provide a robust framework for researchers to confidently execute this critical transformation, enabling the advancement of their synthetic programs.

References

-

Dess–Martin periodinane (DMP) oxidation - Chemistry Steps . Chemistry Steps. Available at: [Link]

-

Swern Oxidation: Reaction Mechanism | NROChemistry . NROChemistry. Available at: [Link]

-

Swern Oxidation - Chemistry Steps . Chemistry Steps. Available at: [Link]

-

Parikh-Doering Oxidation - NROChemistry . NROChemistry. Available at: [Link]

-

Parikh–Doering oxidation - Wikipedia . Wikipedia. Available at: [Link]

-

Swern Oxidation - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC . National Center for Biotechnology Information. Available at: [Link]

-

Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps . Chemistry Steps. Available at: [Link]

-